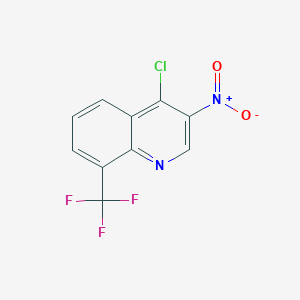

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGIRNOYXHBCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237231 | |

| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39487-89-3 | |

| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39487-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-8-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline starting materials and reagents

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways, requisite starting materials, and critical reagents for the preparation of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. This compound serves as a pivotal building block in medicinal chemistry and drug development, valued for its trifluoromethyl and chloro-nitro-quinoline scaffolds which are key pharmacophores. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for its synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multi-substituted heterocyclic system like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (I) is best approached through a logical retrosynthetic analysis. This allows for the deconstruction of the complex target into simpler, more readily available precursors. Our strategy hinges on a three-stage process: initial construction of the quinoline core, followed by sequential functionalization.

The primary disconnection points are the C-Cl and C-NO₂ bonds, leading back to the 4-hydroxyquinoline intermediate (II). The nitro group is strategically introduced via electrophilic aromatic substitution, pointing to 4-hydroxy-8-(trifluoromethyl)quinoline (III) as the preceding intermediate. The quinoline core itself is most efficiently constructed via a cyclization reaction, such as the Gould-Jacobs reaction, from 2-(trifluoromethyl)aniline (IV) and a suitable three-carbon electrophile.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Quinoline Core

The foundational step in this synthesis is the construction of the 4-hydroxy-8-(trifluoromethyl)quinoline ring system. The Gould-Jacobs reaction is a highly effective method for this transformation, involving the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

Step 1.1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline (III)

-

Starting Materials: 2-(Trifluoromethyl)aniline, Diethyl (ethoxymethylene)malonate

-

Reagents & Solvents: Dowtherm A (or similar high-boiling solvent)

Causality of Experimental Choices: The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group, displacing ethanol. This forms an enamine intermediate. The subsequent cyclization requires significant thermal energy (~250 °C) to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation onto the benzene ring. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an ideal solvent as its high boiling point (257 °C) provides the necessary temperature for the reaction to proceed efficiently and safely.

Experimental Protocol: Gould-Jacobs Reaction

-

Combine equimolar amounts of 2-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate in a round-bottom flask equipped with a condenser.

-

Heat the mixture gently to approximately 100-120 °C for 1-2 hours. During this phase, ethanol is eliminated, and the intermediate anilinomethylenemalonate is formed. This can often be observed as the mixture becomes more viscous.

-

Add the reaction mixture to a suitable volume of Dowtherm A, preheated to 250 °C.

-

Maintain the temperature at 250 °C for 20-30 minutes to facilitate the thermal cyclization.

-

Allow the reaction mixture to cool to below 100 °C and dilute with an equal volume of petroleum ether or hexane. This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and dry under vacuum. The resulting crude 4-hydroxy-3-carbethoxy-8-(trifluoromethyl)quinoline can be carried forward.

-

For saponification, reflux the crude ester with an excess of 10% aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC).

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The resulting 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is then decarboxylated by heating it in a high-boiling solvent like diphenyl ether until gas evolution ceases, yielding the desired 4-hydroxy-8-(trifluoromethyl)quinoline.[1]

Part 2: Functionalization of the Quinoline Ring

With the core structure established, the next stages involve introducing the nitro and chloro substituents at the desired positions. The order of these steps is critical for achieving the correct regiochemistry.

Step 2.1: Nitration to form 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline (II)

-

Starting Material: 4-Hydroxy-8-(trifluoromethyl)quinoline (III)

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)

Causality of Experimental Choices: The 4-hydroxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In the quinoline ring system, this corresponds to the 3-position. A standard nitrating mixture of nitric and sulfuric acids is employed. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction must be performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration or degradation of the starting material.

Experimental Protocol: Electrophilic Nitration

-

In a flask cooled in an ice-salt bath, slowly add 4-hydroxy-8-(trifluoromethyl)quinoline to a pre-cooled mixture of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice. This will cause the nitrated product to precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry thoroughly. The product is 4-hydroxy-3-nitro-8-(trifluoromethyl)quinoline.[2]

Step 2.2: Chlorination to form 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (I)

-

Starting Material: 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline (II)

-

Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, optional catalyst)

Causality of Experimental Choices: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloro group is a crucial final step. Phosphorus oxychloride is a highly effective and common reagent for this transformation. It acts as both a chlorinating and dehydrating agent. The reaction proceeds by converting the hydroxyl group into a better leaving group (a phosphate ester), which is then displaced by a chloride ion. A catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier reagent in situ, which is a more potent activating agent.[3][4]

Experimental Protocol: Chlorination

-

In a fume hood, combine 4-hydroxy-3-nitro-8-(trifluoromethyl)quinoline with an excess of phosphorus oxychloride (typically 5-10 equivalents) in a flask equipped with a reflux condenser and a gas trap for HCl fumes.

-

If desired, add a catalytic amount of DMF (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates completely.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.[2]

Overall Synthetic Workflow

The complete synthesis is a linear sequence that builds complexity in a controlled manner, ensuring high yields and purity of the final product.

Caption: Step-by-step synthetic workflow diagram.

Data Summary of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| 4-Hydroxy-8-(trifluoromethyl)quinoline | C₁₀H₆F₃NO | 227.16 | ~70-80% (from aniline) | 235-238 |

| 4-Hydroxy-3-nitro-8-(trifluoromethyl)quinoline | C₁₀H₅F₃N₂O₃ | 272.16 | ~85-95% | >300 |

| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | C₁₀H₄ClF₃N₂O₂ | 276.60 | ~80-90% | 97-99 |

Yields are approximate and can vary based on reaction scale and purification efficiency.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

Synthesis of quinolines. Organic Chemistry Portal.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Indian Chemical Society.

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

-

Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.

-

2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. Angene.

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis.

-

Process for the preparation of 2-trifluoromethyl aniline. Google Patents.

-

2-Fluoro-4-(trifluoromethyl)aniline. Ossila.

-

Sandmeyer reaction. Wikipedia.

-

Process for the preparation of 2-trifluoromethyl aniline. Google Patents.

-

Sandmeyer Reaction. J&K Scientific LLC.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

-

Sandmeyer Reaction Mechanism. BYJU'S.

-

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. CymitQuimica.

-

4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.

-

4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). PubChemLite.

-

Synthesis of 4-chloro-8-trifluoromethyl-quinoline. PrepChem.com.

-

Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. Acme Synthetic Chemicals.

-

Process for the preparation of 4-chloroquinolines. Google Patents.

-

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbonitrile. Matrix Scientific.

-

4-Chloro-3-nitro-8-(trifluoromethoxy)quinoline. BLDpharm.

-

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. MySkinRecipes.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

Sources

- 1. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its reactivity, with a focus on its utility in the synthesis of complex molecular architectures for drug discovery. Particular emphasis is placed on its role as a strategic intermediate in the development of targeted therapeutics, such as kinase inhibitors. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (CAS Number: 39487-89-3) is a polysubstituted quinoline derivative that has emerged as a valuable intermediate in the field of organic synthesis and medicinal chemistry.[1] Its unique structural features—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and a lipophilic trifluoromethyl group at the 8-position—make it a versatile scaffold for the construction of novel bioactive molecules. The quinoline core is a prevalent motif in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anti-malarial, anti-cancer, and anti-inflammatory properties.[2] This guide serves as a detailed resource for researchers, providing critical information on the synthesis, characterization, and application of this important chemical entity.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39487-89-3 | [1] |

| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [1] |

| Molecular Weight | 276.60 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | Estimated to be high, based on analogues such as 4-chloro-3-nitroquinoline (121-122 °C). | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is predicted. | Inferred |

| Purity | Commercially available with purities of 95% or higher. | [4] |

Predicted Spectral Data: While experimental spectra are not widely published, computational models can provide predicted mass spectrometry data.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 276.99861 |

| [M+Na]⁺ | 298.98055 |

| [M-H]⁻ | 274.98405 |

These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Mechanism

Proposed Synthetic Pathway:

Figure 1: Proposed Synthesis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. A plausible multi-step synthesis starting from 2-(trifluoromethyl)aniline.

Step-by-Step Methodology:

-

Gould-Jacobs Reaction: The synthesis would likely begin with the condensation of 2-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction forms an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate from the Gould-Jacobs reaction undergoes thermal cyclization at high temperatures to form the quinoline ring system, yielding 4-hydroxy-8-(trifluoromethyl)quinoline.

-

Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields 4-chloro-8-(trifluoromethyl)quinoline. A similar process is outlined in U.S. Patent 4,277,607A for the synthesis of related 4-chloroquinolines.[5]

-

Nitration: The final step involves the electrophilic nitration of the quinoline ring. A mixture of nitric acid and sulfuric acid is typically used to introduce the nitro group at the 3-position, affording the target compound, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline.

Causality in Experimental Choices:

-

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core from an aniline precursor.

-

The use of POCl₃ or SOCl₂ for chlorination is a standard and high-yielding transformation of a 4-hydroxyquinoline to a 4-chloroquinoline.

-

The nitration is directed to the 3-position due to the electronic nature of the substituted quinoline ring.

Reactivity and Chemical Behavior

The chemical reactivity of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is dominated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAr).

Key Reaction - Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nitro group at the 3-position significantly enhances the electrophilicity of the carbon atom at the 4-position, making the chloro group an excellent leaving group in the presence of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Figure 2: Nucleophilic Aromatic Substitution at the 4-Position. The chloro group is readily displaced by a variety of nucleophiles.

Experimental Protocol for a Typical SNAr Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 - 2.0 eq) to the solution. If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted quinoline derivative.

Applications in Drug Development

The primary application of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is as a strategic building block for the synthesis of biologically active molecules, particularly in the realm of oncology. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate.

Role in Kinase Inhibitor Synthesis:

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline scaffold is a common feature in many kinase inhibitors. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline serves as a key starting material for the synthesis of various kinase inhibitors.[1] The 4-position allows for the introduction of various side chains that can interact with the ATP-binding pocket of the kinase, while the 3-nitro group can be a handle for further functionalization or can be reduced to an amino group for subsequent reactions.

While specific examples citing this exact molecule are sparse in readily available literature, its utility can be inferred from the development of numerous quinoline-based kinase inhibitors. For instance, compounds with similar substitution patterns have been investigated as inhibitors of kinases such as STK16, RPS6KB1, and FGFR2.

Safety and Handling

As a laboratory chemical, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from related chloro-nitro aromatic compounds.

-

Hazard Classification: Likely to be classified as harmful if swallowed, and a skin and eye irritant.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat is required.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic displacement, makes it an invaluable intermediate for the construction of complex molecular frameworks. Its primary application lies in the synthesis of novel drug candidates, especially in the area of kinase inhibitors for cancer therapy. This technical guide provides a foundational understanding of this compound, enabling researchers to leverage its properties for the advancement of their scientific endeavors. Further research into its specific biological activities and the development of more efficient synthetic routes will undoubtedly expand its utility in the future.

References

-

MySkinRecipes. (n.d.). 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- Google Patents. (2016). US 2016/0096848 A1 - Type-S Protein Kinase Inhibitors and Uses Thereof.

- Google Patents. (1997). US Patent for Quinazoline derivatives as antineoplastic agents.

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Institutes of Health. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

- Google Patents. (2002). US Patent for -CARBOXYARYL SUBSTITUTED DPHENYLUREAS AS RAF KINASE INHIBITORS.

-

CAS. (n.d.). Oragrafin. Retrieved from [Link]

- Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

J-Global. (n.d.). A barley lectin that binds free amino sugars. I. Purification and characterization. Retrieved from [Link]

-

PubChem. (n.d.). Lithium;2-amino-4-chloro-3-methylbenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Lithium 3-azoniatricyclo[3.3.1.03,7]nonan-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. 39487-89-3 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline AKSci 1437EG [aksci.com]

- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Blueprint of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: A Technical Guide for Advanced Drug Development

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, presents a unique combination of functional groups that are pivotal for targeted drug design. The chloro-substituent at the 4-position offers a reactive site for nucleophilic substitution, a cornerstone of combinatorial library synthesis. The nitro group at the 3-position, a potent electron-withdrawing group, significantly modulates the electronic properties of the quinoline ring, influencing its reactivity and potential biological interactions. Furthermore, the trifluoromethyl group at the 8-position is a bioisostere for a methyl group, enhancing metabolic stability and membrane permeability, crucial attributes for bioavailability.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of how to acquire and interpret the spectroscopic signature of this and structurally related compounds. The methodologies outlined herein are self-validating, ensuring reproducibility and scientific rigor.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Principles and Predicted Spectral Features

Proton NMR (¹H NMR) spectroscopy provides invaluable information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the surrounding functional groups. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.

The electron-withdrawing nature of the nitro group and the chloro atom will further deshield adjacent protons, shifting them to a higher chemical shift. Conversely, the trifluoromethyl group, while electron-withdrawing, can have more complex effects on the chemical shifts of nearby protons. Based on established substituent effects on aromatic systems, a predicted ¹H NMR spectrum would exhibit distinct signals for each of the four aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet (s) | - |

| H-5 | 8.2 - 8.4 | Doublet (d) | 7.5 - 8.5 |

| H-6 | 7.8 - 8.0 | Triplet (t) | 7.5 - 8.5 |

| H-7 | 8.0 - 8.2 | Doublet (d) | 7.5 - 8.5 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR data acquisition and processing.

Data Interpretation

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts, integration values (which correspond to the number of protons), and the splitting patterns (multiplicity). The predicted singlet for H-2 arises from the absence of adjacent protons. The expected doublet, triplet, and doublet for H-5, H-6, and H-7, respectively, would confirm the substitution pattern on the benzene ring portion of the quinoline.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Principles and Predicted Spectral Features

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, all ten carbon atoms are unique and are expected to produce distinct signals. The carbons of the aromatic rings will resonate in the range of δ 110-160 ppm.[1] The carbon attached to the highly electronegative nitro group (C-3) and the carbon bearing the trifluoromethyl group (C-8) are expected to be significantly deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (unless fluorine decoupling is applied) and will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 130 - 135 |

| C-8 | 122 - 128 (quartet, J ≈ 30-40 Hz) |

| C-8a | 147 - 152 |

| -CF₃ | 120 - 125 (quartet, J ≈ 270-280 Hz) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR data acquisition and processing.[2][3]

Data Interpretation

The ¹³C NMR spectrum will provide a count of the number of unique carbon atoms in the molecule. The chemical shifts will help in assigning each signal to a specific carbon in the structure. The characteristic quartet for the -CF₃ carbon is a key diagnostic feature. Further confirmation of assignments can be achieved using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Predicted Spectral Features

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, several characteristic absorption bands are expected. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[4] The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1400 cm⁻¹ region.[5] The nitro group (NO₂) will exhibit two strong, characteristic stretching bands. The C-F bonds of the trifluoromethyl group will also show strong absorptions. The C-Cl stretch is typically found in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| C=C / C=N (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |

| NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |

| NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |

| C-F (CF₃) | Stretch | 1350 - 1100 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Experimental Protocol for ATR-IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.[6][7]

Data Interpretation

The presence of strong absorption bands in the predicted regions for the nitro and trifluoromethyl groups would provide strong evidence for the structure of the compound. The aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the quinoline core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principles and Predicted Spectral Features

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (Molecular Formula: C₁₀H₄ClF₃N₂O₂, Molecular Weight: 276.6 g/mol ), the mass spectrum will provide the molecular weight and valuable structural information from the fragmentation pattern.

Under Electron Ionization (EI), a hard ionization technique, the molecular ion (M⁺˙) is expected, along with several characteristic fragment ions.[8] The fragmentation of quinoline derivatives often involves the loss of HCN.[6] Nitroaromatic compounds typically show losses of NO (30 u) and NO₂ (46 u).[9]

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline (EI)

| m/z | Proposed Fragment |

| 276/278 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 246/248 | [M - NO]⁺ |

| 230/232 | [M - NO₂]⁺ |

| 203/205 | [M - NO₂ - HCN]⁺ |

| 184/186 | [M - NO₂ - Cl]⁺ |

Under Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ at m/z 277/279 is expected to be the base peak with minimal fragmentation.[10]

Experimental Protocol for Mass Spectrometry (EI and ESI)

Caption: General workflows for EI-MS and ESI-MS.

Data Interpretation

The high-resolution mass spectrum will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The isotopic pattern of the molecular ion (due to the presence of chlorine) will show two peaks with an approximate intensity ratio of 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern obtained from EI-MS will serve as a fingerprint for the molecule and can be used to confirm the connectivity of the atoms.

Conclusion: A Multi-faceted Spectroscopic Identity

The comprehensive spectroscopic analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and multi-faceted "fingerprint" of this important synthetic intermediate. This guide has outlined the predicted spectral features based on the unique interplay of its functional groups and has provided robust, field-proven protocols for data acquisition. By understanding and applying these spectroscopic techniques, researchers in drug discovery and development can confidently characterize this and other novel chemical entities, accelerating the journey from the laboratory to clinical applications. The synergy of these analytical methods provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity in the pursuit of new therapeutic agents.

References

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Attenuated Total Reflectance (ATR). Bruker. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

1H and 13C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. Georg Thieme Verlag. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Wisconsin-La Crosse. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of California, Davis. [Link]

-

13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

IR handout.pdf. University of Massachusetts Lowell. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

IR: nitro groups. University of California, Davis. [Link]

-

IR Absorption Table. University of Wisconsin-Madison. [Link]

-

Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Introduction

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline is a highly substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its complex molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, imparts unique electronic and steric properties that are pivotal for its biological activity and potential therapeutic applications.[3] Quinolines, as a class, are foundational scaffolds in the development of a wide array of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[4][2][3][5] The strategic placement of electron-withdrawing groups, such as the nitro and trifluoromethyl moieties on this particular quinoline, is a common strategy to modulate the compound's reactivity, metabolic stability, and target-binding affinity.

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline: solubility, pKa, and lipophilicity (logP). Understanding these fundamental parameters is a critical prerequisite for its advancement through the drug development pipeline, from initial screening and formulation to ADME (absorption, distribution, metabolism, and excretion) profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Characteristics

A foundational understanding of the molecule's composition is essential before delving into its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄ClF₃N₂O₂ | [6][7] |

| Molecular Weight | 276.6 g/mol | [6] |

| CAS Number | 39487-89-3 | [6] |

| Predicted XlogP | 3.5 | [7] |

I. Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. The highly functionalized and largely aromatic structure of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline suggests that its aqueous solubility is likely to be low.[8][9]

Causality Behind Experimental Choices in Solubility Determination

The selection of a solubility determination method is dictated by the anticipated solubility range and the amount of available material. For compounds like 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, which are often synthesized in small quantities during the early discovery phase, methods that are material-sparing are highly preferred.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a widely adopted method for early-stage solubility assessment.

Figure 1: Workflow for a kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in 100% dimethyl sulfoxide (DMSO).

-

Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Assay Execution:

-

Dispense 198 µL of the PBS buffer into the wells of a 96-well microtiter plate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and a final DMSO concentration of 1%.

-

-

Equilibration: Seal the plate and shake it at room temperature for 2 hours to allow for the precipitation of the insoluble compound to reach equilibrium.

-

Analysis:

-

Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. Increased turbidity indicates lower solubility.

-

HPLC-UV Analysis (for more quantitative results): Centrifuge the plate to pellet the precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by High-Performance Liquid Chromatography with UV detection.

-

Trustworthiness of the Protocol: This protocol is self-validating by including a set of standards with known solubilities. Comparing the results of the test compound to these standards allows for a reliable estimation of its solubility.

II. Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For quinoline derivatives, the basic nitrogen atom in the quinoline ring can be protonated.[10][11] The pKa value is crucial as it influences the compound's solubility, lipophilicity, and ability to interact with biological targets. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, is expected to significantly lower the basicity of the quinoline nitrogen, resulting in a low pKa value.

Causality Behind Experimental Choices in pKa Determination

The choice of method for pKa determination depends on the compound's properties, such as its solubility and chromophore. For compounds with a UV-active chromophore, which is the case for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline, potentiometric titration and UV-metric titration are highly suitable.

Experimental Protocol: Potentiometric Titration

This is a classic and highly accurate method for pKa determination.

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline in a suitable co-solvent system (e.g., a mixture of methanol and water) to ensure sufficient solubility throughout the titration.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a thermostatted vessel and immerse the pH electrode.

-

Titration Process: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Trustworthiness of the Protocol: The accuracy of this method is ensured by the precise calibration of the pH meter and the use of a standardized titrant. The reproducibility of the titration curve provides confidence in the determined pKa value.

III. Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's membrane permeability, plasma protein binding, and metabolic clearance.[12][13] A higher logP value indicates greater lipid solubility. The predicted XlogP of 3.5 for 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline suggests that it is a lipophilic compound.[7]

Causality Behind Experimental Choices in logP Determination

While the traditional shake-flask method is the gold standard for logP determination, it is labor-intensive and requires a significant amount of the compound.[13] For drug discovery programs where numerous compounds need to be evaluated, high-throughput methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed.[14][15]

Experimental Protocol: logP Determination by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase column with its lipophilicity.

Figure 3: Workflow for logP determination by RP-HPLC.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare solutions of a series of standard compounds with well-established logP values.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition is typically run isocratically.

-

Detection: UV detector set to an appropriate wavelength for the compounds.

-

-

Calibration: Inject the standard compounds and record their retention times. Calculate the retention factor (k) for each standard. Plot the logarithm of the retention factor (log k) against the known logP values to generate a linear calibration curve.

-

Sample Analysis: Inject the 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline solution and determine its retention time and log k.

-

logP Calculation: Use the calibration curve to calculate the logP of the test compound from its log k value.

Trustworthiness of the Protocol: The reliability of this method is dependent on the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the calibration curve indicates a robust and predictive model.

Summary of Physicochemical Properties

| Physicochemical Parameter | Predicted/Expected Value | Significance in Drug Development |

| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |

| pKa | Low (weakly basic) | Influences solubility, absorption, and target interactions. |

| logP | ~3.5 | Affects membrane permeability, metabolism, and toxicity. |

Conclusion

The physicochemical properties of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline—namely its low predicted aqueous solubility, low basicity (pKa), and significant lipophilicity (logP)—are defining characteristics that will govern its behavior in biological systems. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding and accurate measurement of these properties are indispensable for guiding the rational design of future analogs and for the successful development of this promising compound into a potential therapeutic agent.

References

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). OUCI. Retrieved from [Link]

-

Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). Chemcasts. Retrieved from [Link]

-

4-Chloro-3-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. (2023). Digital Archive. Retrieved from [Link]

-

Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. Retrieved from [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2009). ResearchGate. Retrieved from [Link]

-

4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Molecule number, experimental pKa, predicted pKa, difference between... (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (n.d.). CNR-IRIS. Retrieved from [Link]

-

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. (n.d.). MySkinRecipes. Retrieved from [Link]

-

A computational approach to evaluate the pKa's of quinazoline derivatives. (2023). Digital Archive. Retrieved from [Link]

- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.

-

Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

-

The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-Chloro-3-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). OUCI. Retrieved from [Link]

-

Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Quinoline. (n.d.). mVOC 4.0. Retrieved from [Link]

-

4-chloro-3-nitro-8-(2,2,2-trifluoroethoxy)quinoline. (n.d.). PubChemLite. Retrieved from [Link]

-

4-Chloro-3-nitroquinoline: Chemical Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

-

4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. (n.d.). PubChem. Retrieved from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PMC - NIH. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

-

4-Chloro-8-(trifluoromethoxy)quinoline. (n.d.). Lead Sciences. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline [myskinrecipes.com]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 11. iris.cnr.it [iris.cnr.it]

- 12. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline Derivatives

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline scaffold holds a place of distinction. Its derivatives are at the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. The functionalization of the quinoline ring is a key strategy for modulating these activities, and the introduction of specific substituents can profoundly influence a molecule's physicochemical properties, and ultimately, its therapeutic efficacy.

This guide focuses on a particularly compelling class of quinoline derivatives: those substituted with a chloro group at the 4-position, a nitro group at the 3-position, and a trifluoromethyl group at the 8-position. Each of these substituents imparts unique electronic and steric characteristics that are critical to molecular interactions and crystal packing. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling us to correlate molecular structure with biological function.

As your guide, I will lead you through the multifaceted process of crystal structure analysis, from the foundational principles of synthesis and crystal growth to the intricacies of X-ray diffraction and the interpretation of complex intermolecular interactions. We will explore not just the "how" but, more importantly, the "why" behind each step, providing you with the field-proven insights needed to confidently navigate this essential analytical technique.

Part 1: Synthesis and Crystallization: From Molecule to Measurable Crystal

Proposed Synthetic Pathway

A potential synthetic route could commence with 2-(trifluoromethyl)aniline, which can undergo a cyclization reaction, such as the Combes or Skraup synthesis, to form the quinoline core[3]. Subsequent nitration and chlorination steps would then yield the target molecule. The precise conditions for these reactions would require careful optimization to achieve the desired regioselectivity and yield.

The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size[6]. For quinoline derivatives, several crystallization techniques can be employed, with the choice of solvent being a critical parameter[7][8].

Experimental Protocol: Slow Evaporation Crystallization

This technique is a reliable method for producing high-quality single crystals.

-

Solvent Selection: Begin by screening a range of solvents in which the 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivative has moderate solubility. Good candidates often include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. Gentle heating can be used to aid dissolution, but care should be taken to avoid decomposition.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes, or with parafilm with a single pinhole. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

| Parameter | Rationale |

| Solvent Choice | A solvent in which the compound has moderate solubility is ideal. Too high a solubility will prevent crystallization, while too low a solubility will result in rapid precipitation of amorphous solid. |

| Slow Evaporation Rate | A slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation leads to the formation of many small, often poorly-diffracting crystals. |

| Temperature Stability | Fluctuations in temperature can affect solubility and lead to the dissolution of nascent crystals or the rapid precipitation of the compound. |

| Vibration-Free Environment | Vibrations can disturb the delicate process of crystal growth, leading to the formation of polycrystalline aggregates instead of single crystals. |

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid[9][10]. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, which results in a unique diffraction pattern[6].

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is mounted on the diffractometer, a finely focused beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffracted X-rays are recorded by a detector[9].

Step-by-Step Data Collection Workflow

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, which allows for precise orientation in the X-ray beam[6].

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

-

Full Data Collection: A complete dataset is then collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured. Modern diffractometers automate this process, which can take several hours to complete[10].

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data consists of a list of reflection intensities. The "phase problem" in crystallography is that the phases of the diffracted waves are not directly measured, and this information is essential to reconstruct the electron density map of the molecule[11].

-

Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases[11].

-

Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process[11][12][13]. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns[11][12].

Below is a diagram illustrating the workflow from data collection to the final, refined crystal structure.

graph TD; A[Single Crystal] --> B{X-ray Diffractometer}; B --> C[Diffraction Pattern]; C --> D{Structure Solution (Phase Problem)}; D --> E[Initial Structural Model]; E --> F{Structure Refinement}; F --> G[Refined Crystal Structure]; subgraph Data Collection A; B; C; end subgraph Structure Determination D; E; F; G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.Part 3: Decoding the Crystal Structure: Substituent Effects and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and how it packs in the solid state. For 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives, the interplay of the three key substituents is expected to govern the crystal packing.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and significant steric bulk influence both intramolecular geometry and intermolecular interactions[14][15]. In the crystal lattice, the -CF3 group can participate in a variety of weak interactions, including C-H···F and F···F contacts[16][17]. The presence of the -CF3 group often leads to the formation of specific supramolecular motifs that can significantly impact the overall crystal packing[17].

The Role of the Nitro Group

The nitro (-NO2) group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors, the nitro group can participate in weaker C-H···O interactions. Furthermore, attractive interactions between the nitrogen atom of one nitro group and an oxygen atom of another (N···O interactions) can play a significant role in the crystal packing of nitro-containing compounds[18][19]. The orientation of the nitro group relative to the quinoline ring is also of interest, as crystal packing forces can cause it to twist out of the plane of the aromatic system[20][21].

The Impact of the Chloro Group and Halogen Bonding

The chloro (-Cl) substituent can participate in a special type of non-covalent interaction known as a halogen bond[22][23][24]. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule[22]. In the case of a 4-chloroquinoline derivative, the chlorine atom could potentially form halogen bonds with the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group in neighboring molecules. These highly directional interactions can be a powerful tool in crystal engineering for controlling the assembly of molecules in the solid state[22][25].

A Visualization of Potential Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions that are likely to be observed in the crystal structure of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives.

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

Part 4: From Structure to Function: Implications for Drug Development

The detailed structural information obtained from crystal structure analysis has profound implications for drug development.

-

Structure-Activity Relationship (SAR) Studies: By understanding how the molecule packs in the solid state, we can gain insights into the intermolecular interactions that may also be important for binding to a biological target.

-

Polymorphism Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which can have different physicochemical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphic forms.

-

Formulation Development: The stability and dissolution rate of a drug are influenced by its crystal structure. This information is critical for designing stable and effective pharmaceutical formulations.

-

In Silico Modeling: The experimentally determined crystal structure provides a crucial starting point for computational studies, such as molecular docking and molecular dynamics simulations, which can be used to predict the binding affinity of the molecule to its target and to guide the design of new, more potent derivatives.

Conclusion: A Foundation for Future Discovery

The crystal structure analysis of 4-chloro-3-nitro-8-(trifluoromethyl)quinoline derivatives is a powerful tool for unlocking the secrets of their molecular architecture. This in-depth understanding of their three-dimensional structure and intermolecular interactions provides an invaluable foundation for the rational design and development of new therapeutic agents. By embracing the principles and techniques outlined in this guide, researchers can accelerate the journey from a promising molecule to a life-changing medicine.

References

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved from the source of citation[11].

-

Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (2025). Benchchem. Retrieved from the source of citation[7].

-

Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from the source of citation[12].

-

Crystallographic Refinement. (n.d.). National Institutes of Health. Retrieved from the source of citation[13].

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from the source of citation[9].

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022). ACS Publications. Retrieved from the source of citation[16].

-

Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. (2012). ResearchGate. Retrieved from the source of citation[17].

-

Importance of O...N interaction between nitro groups in crystals. (n.d.). ResearchGate. Retrieved from the source of citation[18].

-

Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). PubMed. Retrieved from the source of citation[22].

-

Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved from the source of citation[6].

-

Importance of O⋯N interaction between nitro groups in crystals. (n.d.). RSC Publishing. Retrieved from the source of citation[19].

-

Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (2019). ACS Publications. Retrieved from the source of citation[20].

-

New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Publications. Retrieved from the source of citation[26].

-

Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved from the source of citation[27].

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from the source of citation[28].

-

Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. (n.d.). PubMed Central. Retrieved from the source of citation[21].

-

The crystallization of quinoline. (n.d.). Google Patents. Retrieved from the source of citation[8].

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from the source of citation[10].

-

Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other r-hole interactions. (n.d.). IUCr Journals. Retrieved from the source of citation[29].

-

Process for the manufacture of quinoline derivatives. (n.d.). Google Patents. Retrieved from the source of citation[30].

-

A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press. Retrieved from the source of citation[31].

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR. Retrieved from the source of citation[1].

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (n.d.). ResearchGate. Retrieved from the source of citation[23].

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from the source of citation[3].

-

Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from the source of citation[32].

-

Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. (2008). PNAS. Retrieved from the source of citation[33].

-

Halogen Bonding in Two‐Dimensional Crystal Engineering. (2020). ResearchGate. Retrieved from the source of citation[24].

-

Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from the source of citation[34].

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from the source of citation[2].

-

Physicochemical Data for Quinoline Derivatives. (n.d.). ResearchGate. Retrieved from the source of citation[35].

-

Halogen Bonding: A New Interaction for Liquid Crystal Formation. (n.d.). Journal of the American Chemical Society. Retrieved from the source of citation[25].

-

Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. (2023). ACS Publications. Retrieved from the source of citation[36].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from the source of citation[14].

-

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline. (n.d.). CymitQuimica. Retrieved from the source of citation[37].

-

4-chloro-3-nitro-8-(trifluoromethyl)quinoline (C10H4ClF3N2O2). (n.d.). PubChem. Retrieved from the source of citation[38].

-

Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. (n.d.). Retrieved from the source of citation[4].

-

Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents. Retrieved from the source of citation[5].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from the source of citation[15].

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from the source of citation[39].

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. iipseries.org [iipseries.org]

- 4. nbinno.com [nbinno.com]

- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. fiveable.me [fiveable.me]

- 12. academic.oup.com [academic.oup.com]

- 13. Crystallographic Refinement [nmr.cit.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]